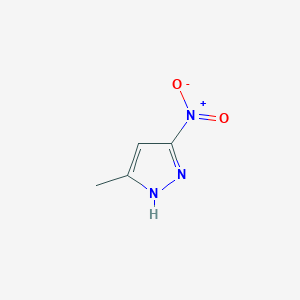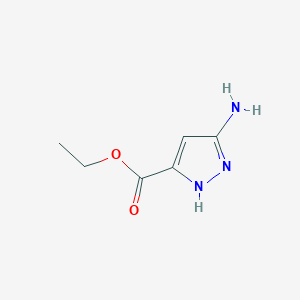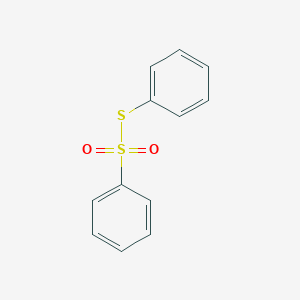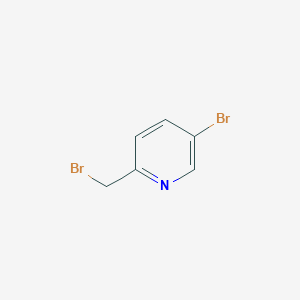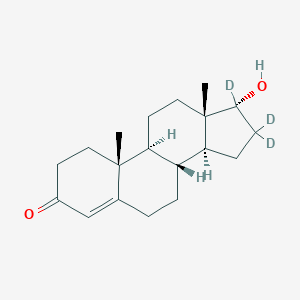
17-epi-Testosterone-d3
説明
17-epi-Testosterone-d3 is a synthetic analog of the natural hormone testosterone . It is primarily produced in the testes of males and in smaller amounts in the ovaries of females . The compound is structurally similar to testosterone but has a methyl group attached to the C17 position, resulting in a slightly different metabolic profile .
Synthesis Analysis
The synthesis of 17-epi-Testosterone-d3 involves the use of gas chromatography mass spectrometry (GC-MS) or liquid chromatography tandem mass spectrometry (LC-MS-MS) methods . The first step in the analysis is to add a deuterium-labeled internal standard such as testosterone-16,16,17-d3 .Molecular Structure Analysis
The chemical formula of 17-epi-Testosterone-d3 is C19H26O2 . It has a molecular weight of 286.41 g/mol . The compound is structurally similar to testosterone but has a methyl group attached to the C17 position .Chemical Reactions Analysis
The chemical reactions of 17-epi-Testosterone-d3 involve the use of gas chromatography mass spectrometry (GC-MS) or liquid chromatography tandem mass spectrometry (LC-MS-MS) methods . The compound is isolated by liquid–liquid extraction and the extract is dried under a stream of nitrogen .Physical And Chemical Properties Analysis
The chemical formula of 17-epi-Testosterone-d3 is C19H26O2, and its molecular weight is 286.41 g/mol . The compound is structurally similar to testosterone but has a methyl group attached to the C17 position .科学的研究の応用
Biosynthesis Pathway and Enzyme Characterization
The biosynthesis pathway of epi-testosterone (epiT), the 17α-epimer of testosterone, involves the enzyme 17α-hydroxysteroid dehydrogenase (17α-HSD). This enzyme is responsible for the transformation of various steroids into their corresponding 17α-hydroxy-steroids, including epiT. Understanding this enzyme's activity is crucial for elucidating epiT's biosynthesis pathway, which is significant for drug abuse testing, understanding its accumulation in breast cyst fluid and the prostate, and exploring its potential role as a natural antiandrogen (Bellemare et al., 2005).
Synthesis of Deuterated Forms
The synthesis of selectively deuterated forms of 17-methyl-testosterone, which is structurally related to 17-epi-Testosterone-d3, has been described. These forms are synthesized using methods like the Grignard reaction, followed by Oppenauer oxidation, contributing to our understanding of steroid chemistry and its applications in scientific research (Shinohara et al., 1984).
Neuroprotective Effects
Research on testosterone and its analogs, including epi-testosterone, has shown that physiological concentrations of testosterone and its analogs can have neuroprotective effects. This is crucial for understanding the potential therapeutic applications of these steroids in neurodegenerative diseases like Alzheimer's. The research specifically mentions that the endogenous anti-androgen, epitestosterone, exhibited a slight neuroprotective effect, though not through the androgen receptor (Hammond et al., 2001).
Influence on Gene Regulation
Understanding the impact of steroids on gene regulation is another important area of research. The expression of various genes, including those involved in androgen metabolism, can be influenced by epitestosterone and related compounds. This has implications for fields ranging from genetic disorders to sports medicine, where androgen levels and their effects are of significant interest (Schulze et al., 2008).
作用機序
Target of Action
17-epi-Testosterone-d3, also known as Epitestosterone, is an endogenous steroid and an epimer of the androgen sex hormone testosterone . It primarily targets the androgen receptor (AR) and acts as a weak competitive antagonist .
Mode of Action
This inhibitory action on the androgen receptor can lead to changes in the expression of androgen-responsive genes . It is also a potent inhibitor of the enzyme 5α-reductase, which converts testosterone into its more potent form, dihydrotestosterone .
Biochemical Pathways
Epitestosterone is derived from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol . This pathway involves several enzymes, including cytochrome P450, as well as different dehydrogenases and reductases .
Pharmacokinetics
It is known that the ratio between testosterone and epitestosterone is used to monitor anabolic drug abuse .
Result of Action
The primary result of Epitestosterone’s action is the reduction of androgenic effects in target tissues by inhibiting the action of testosterone and other androgens . This can have various effects at the molecular and cellular level, depending on the specific tissue and the role of androgens in that tissue .
Safety and Hazards
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1/i6D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMGGOZAMZWBJJ-ZWGJEZJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-epi-Testosterone-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





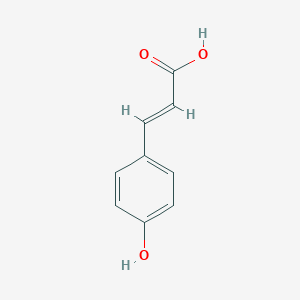
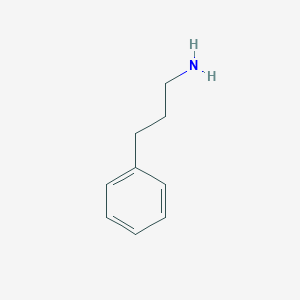
![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)
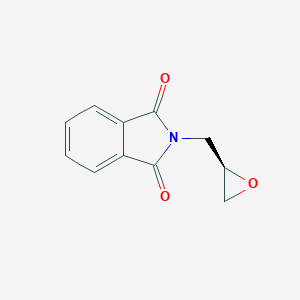
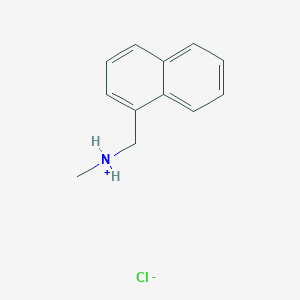
![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)
